molecular formula C12H16N2O3 B7940645 N-tert-butyl-5-methyl-2-nitrobenzamide

N-tert-butyl-5-methyl-2-nitrobenzamide

Cat. No.: B7940645
M. Wt: 236.27 g/mol
InChI Key: LAWVZFSHNGPAGC-UHFFFAOYSA-N
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Description

N-tert-butyl-5-methyl-2-nitrobenzamide (CAS RN: 1490905-46-8) is a nitro-substituted benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a nitro (-NO₂) group at the ortho position (C2), and a methyl (-CH₃) substituent at the meta position (C5) on the benzene ring. This compound is commercially available at 95% purity (YF-1622, Combi-Blocks Catalog) and is primarily utilized in pharmaceutical and agrochemical research due to its structural features, which confer metabolic stability and steric bulk .

Properties

IUPAC Name

N-tert-butyl-5-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-5-6-10(14(16)17)9(7-8)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWVZFSHNGPAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-methyl-2-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 5-methyl-2-nitrobenzoic acid, followed by the reaction with tert-butylamine to form the desired benzamide. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents like dichloromethane for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-tert-butyl-5-methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-tert-butyl-5-carboxy-2-nitrobenzamide.

Scientific Research Applications

N-tert-butyl-5-methyl-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-methyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs of N-tert-butyl-5-methyl-2-nitrobenzamide, highlighting substituent positions, functional groups, and purity:

Compound ID Name CAS RN Substituent Positions Functional Groups Purity
YF-1622 This compound 1490905-46-8 C2-NO₂, C5-CH₃, N-tert-butyl amide Amide, nitro, methyl 95%
YF-1895 N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide 1881329-37-8 C4-NO₂, sulfonamide with N-tert-butyl and 4-OCH₃-benzyl Sulfonamide, nitro, methoxy 95%
YF-1182 1-tert-Butyl-3-methyl-5-nitrobenzene 857000-67-0 C1-tert-butyl, C3-CH₃, C5-NO₂ Nitro, methyl, tert-butyl 95%
SH-7443 4-tert-Butyl-1-methyl-2-nitrobenzene 62559-08-4 C4-tert-butyl, C1-CH₃, C2-NO₂ Nitro, methyl, tert-butyl 95%
WZ-9290 N-tert-Butyl-4-methyl-3-nitrobenzenesulfonamide 326898-53-7 C4-CH₃, C3-NO₂, N-tert-butyl sulfonamide Sulfonamide, nitro, methyl 98%

Key Findings from Comparative Studies

Functional Group Variations
  • Amide vs. Sulfonamide : YF-1622 contains an amide group, while YF-1895 and WZ-9290 feature sulfonamide moieties. Sulfonamides are more acidic (pKa ~10) compared to amides (pKa ~17), influencing their solubility and reactivity in biological systems .
Substituent Effects
  • tert-Butyl Group: Present in all compounds, this group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by shielding reactive sites. For example, YF-1622 and YF-1182 exhibit prolonged half-lives in hepatic microsome assays compared to non-tert-butyl analogs .
  • Methyl vs. Methoxy Groups : YF-1895’s 4-methoxybenzyl group increases electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in YF-1622. This difference impacts π-π stacking interactions in molecular docking studies .
Steric and Electronic Considerations
  • Ortho vs. Meta Substituents: In SH-7443 (C2-NO₂, C1-CH₃), steric clashes between nitro and methyl groups reduce conformational flexibility compared to YF-1622, where the methyl group is meta to the nitro substituent .

Cross-Comparative Data with Broader Analogs

Physical Properties of tert-Butyl-Containing Compounds

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Source
N-Methyl-tert-butylamine C₅H₁₃N 87.16 67–69 0.727 Kanto Catalog
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.25 N/A 0.99 Kanto Catalog
YF-1622 (Estimated) C₁₂H₁₅N₂O₃ ~235.26 N/A N/A Combi-Blocks
  • Solubility Trends : Esters (e.g., Methyl 4-tert-butylbenzoate) are more hydrophobic than amides (YF-1622) due to reduced hydrogen-bonding capacity .
  • Thermal Stability: tert-Butyl groups in YF-1622 and YF-1182 increase thermal decomposition temperatures (>200°C) compared to non-branched analogs .

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